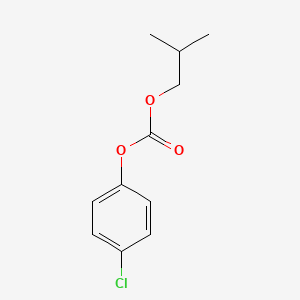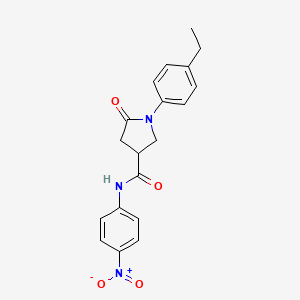![molecular formula C24H34N2O2 B5132070 N-[1-(1-adamantyl)-2-(tert-butylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5132070.png)
N-[1-(1-adamantyl)-2-(tert-butylamino)-2-oxoethyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-Adamantyl)-2-(tert-butylamino)-2-oxoethyl]-4-methylbenzamide is a synthetic organic compound characterized by its adamantane core, which is a tricyclic hydrocarbon, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)-2-(tert-butylamino)-2-oxoethyl]-4-methylbenzamide typically involves multiple steps:
-
Formation of the Adamantane Derivative: : The adamantane core is functionalized to introduce the necessary substituents. This can be achieved through Friedel-Crafts alkylation or other suitable methods to attach the adamantyl group to the desired position.
-
Amide Bond Formation: : The adamantane derivative is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
-
Introduction of the tert-Butylamino Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
-
Substitution: : The tert-butylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Hydroxylated Adamantane Derivatives: Resulting from oxidation.
Amines: Resulting from reduction of the benzamide moiety.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[1-(1-adamantyl)-2-(tert-butylamino)-2-oxoethyl]-4-methylbenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. The adamantane core is known for its stability and ability to interact with biological membranes, making it a candidate for drug development.
Medicine
Medicinally, derivatives of adamantane are explored for their antiviral, antibacterial, and anticancer properties. The specific structure of this compound may offer unique interactions with biological targets, leading to potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its robust chemical structure and functional groups that allow for further modification.
Wirkmechanismus
The mechanism of action of N-[1-(1-adamantyl)-2-(tert-butylamino)-2-oxoethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The adamantane core can insert into lipid bilayers, affecting membrane fluidity and function. The benzamide moiety can interact with proteins, potentially inhibiting or modulating their activity. The tert-butylamino group may enhance the compound’s ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Rimantadine: Another antiviral drug with structural similarities.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.
Uniqueness
N-[1-(1-adamantyl)-2-(tert-butylamino)-2-oxoethyl]-4-methylbenzamide is unique due to the combination of its adamantane core, tert-butylamino group, and benzamide moiety. This combination provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above. The presence of the tert-butylamino group, in particular, may confer additional stability and membrane permeability, enhancing its potential as a pharmacological agent.
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)-2-(tert-butylamino)-2-oxoethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-15-5-7-19(8-6-15)21(27)25-20(22(28)26-23(2,3)4)24-12-16-9-17(13-24)11-18(10-16)14-24/h5-8,16-18,20H,9-14H2,1-4H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADNKMXOGSJOQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)NC(C)(C)C)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B5131991.png)
![3-[(4-Methoxyphenyl)methyl]-1-methyl-8-[(1-pyridin-3-ylpyrrol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5132017.png)
![N-[(4-methoxy-2,5-dimethylphenyl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B5132018.png)
![10-acetyl-3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5132026.png)
![N-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-4-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5132028.png)
![3-(3,4-dimethoxyphenyl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5132042.png)

![N-(3-chloro-4-fluorophenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B5132060.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B5132062.png)
![N-[5-(1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]propanamide](/img/structure/B5132087.png)
![2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5132092.png)
![N-[3-(morpholin-4-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5132094.png)
![3-chloro-5-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5132100.png)

